molecular formula C24H19ClN6O B3892628 5-AMINO-3-[(1Z)-2-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE

5-AMINO-3-[(1Z)-2-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE

Cat. No.: B3892628
M. Wt: 442.9 g/mol
InChI Key: XCJGPMPIRLSBSP-GZTJUZNOSA-N
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Description

5-Amino-3-[(1Z)-2-{1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}-1-cyanoeth-1-en-1-yl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is a complex organic compound that features a combination of indole, pyrazole, and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-[(1Z)-2-{1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}-1-cyanoeth-1-en-1-yl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions. One common method involves the condensation of 2-chlorobenzylamine with indole-3-carboxaldehyde to form an intermediate, which is then reacted with cyanoacetic acid and hydrazine hydrate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrazole rings.

    Reduction: Reduction reactions can target the cyano and nitro groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development. Studies have indicated its efficacy in modulating biological pathways involved in inflammation and cancer .

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and neurological disorders .

Industry

Industrially, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-amino-3-[(1Z)-2-{1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}-1-cyanoeth-1-en-1-yl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and modulating downstream signaling pathways. This can lead to the suppression of inflammatory responses and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-amino-3-[(1Z)-2-{1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}-1-cyanoeth-1-en-1-yl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-amino-3-[(Z)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN6O/c25-21-7-3-1-5-16(21)14-30-15-18(19-6-2-4-8-22(19)30)11-17(12-26)23-20(13-27)24(28)31(29-23)9-10-32/h1-8,11,15,32H,9-10,14,28H2/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJGPMPIRLSBSP-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=C(C#N)C4=NN(C(=C4C#N)N)CCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C4=NN(C(=C4C#N)N)CCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-AMINO-3-[(1Z)-2-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 2
5-AMINO-3-[(1Z)-2-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 3
5-AMINO-3-[(1Z)-2-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 4
Reactant of Route 4
5-AMINO-3-[(1Z)-2-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 5
5-AMINO-3-[(1Z)-2-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 6
5-AMINO-3-[(1Z)-2-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE

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